molecular formula C15H14N4O2 B12625129 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 917759-76-3

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B12625129
CAS No.: 917759-76-3
M. Wt: 282.30 g/mol
InChI Key: XQSHPSXCIQGGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is a complex heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the ethoxy group and the cyclohexa-2,5-dien-1-one moiety, which contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

917759-76-3

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenol

InChI

InChI=1S/C15H14N4O2/c1-2-21-14-13-12(18-15(16)19-14)8-7-11(17-13)9-3-5-10(20)6-4-9/h3-8,20H,2H2,1H3,(H2,16,18,19)

InChI Key

XQSHPSXCIQGGRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.